3-amino-4-ethylbenzene-1-sulfonyl fluoride
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Overview
Description
3-amino-4-ethylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-ethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-amino-4-ethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), under mild conditions . This method typically requires the use of a phase transfer catalyst, such as 18-crown-6-ether, in acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides. This process is advantageous due to its mild reaction conditions and the use of readily available reagents . The cascade process developed for this transformation is efficient and allows for the preparation of a diverse set of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-ethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Substitution Reactions: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium bifluoride (KHF2), and various nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions, often in the presence of a phase transfer catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation of the amino group can produce nitro derivatives .
Scientific Research Applications
3-amino-4-ethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-ethylbenzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl enzyme derivative . This modification inhibits the activity of the enzyme, making it useful as a protease inhibitor . The compound can also interact with other amino acid residues, such as tyrosine, lysine, and histidine, leading to additional modifications .
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF): AEBSF is a similar compound that also acts as a serine protease inhibitor.
Phenylmethanesulfonyl fluoride (PMSF): PMSF is another sulfonyl fluoride that inhibits serine proteases.
Uniqueness
3-amino-4-ethylbenzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development .
Properties
CAS No. |
204260-09-3 |
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Molecular Formula |
C8H10FNO2S |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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